tau/A|A40 aggregation-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tau/A|A40 aggregation-IN-1 is a compound that has garnered significant attention in the field of neurodegenerative diseases, particularly in the study of tauopathies such as Alzheimer’s disease and frontotemporal dementia. Tauopathies are characterized by the abnormal aggregation of tau proteins, which leads to the formation of neurofibrillary tangles and subsequent neuronal damage . This compound is designed to inhibit the aggregation of tau proteins, thereby potentially mitigating the progression of these diseases .
准备方法
The synthesis of tau/A|A40 aggregation-IN-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may include large-scale synthesis in batch reactors, followed by purification processes such as crystallization or chromatography to obtain the final product .
化学反应分析
Tau/A|A40 aggregation-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions are typically derivatives of the original compound, which may exhibit different levels of activity against tau aggregation .
科学研究应用
Tau/A|A40 aggregation-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of protein aggregation and to develop new inhibitors for tauopathies . In biology, it serves as a tool to investigate the cellular pathways involved in tau aggregation and its effects on neuronal function . In medicine, this compound is being explored as a potential therapeutic agent for treating neurodegenerative diseases . Additionally, it has industrial applications in the development of diagnostic assays and screening platforms for tauopathies .
作用机制
The mechanism of action of tau/A|A40 aggregation-IN-1 involves its binding to specific sites on the tau protein, preventing the protein from adopting conformations that lead to aggregation . This binding disrupts the formation of beta-sheets, which are critical for the aggregation process . The compound also interferes with the interactions between tau proteins, thereby inhibiting the propagation of aggregates . Molecular targets include the microtubule-binding domains of tau, and the pathways involved are related to protein misfolding and aggregation .
相似化合物的比较
Tau/A|A40 aggregation-IN-1 is unique in its high specificity and potency against tau aggregation compared to other similar compounds. Similar compounds include methylene blue, anle138b, and various tau aggregation inhibiting peptides . While these compounds also inhibit tau aggregation, this compound has shown superior efficacy in preclinical studies, making it a promising candidate for further development.
属性
分子式 |
C23H28N2O2S |
---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
7-methoxy-4-methyl-1-[2-(1-methylpiperidin-4-yl)ethylamino]thioxanthen-9-one |
InChI |
InChI=1S/C23H28N2O2S/c1-15-4-6-19(24-11-8-16-9-12-25(2)13-10-16)21-22(26)18-14-17(27-3)5-7-20(18)28-23(15)21/h4-7,14,16,24H,8-13H2,1-3H3 |
InChI 键 |
RGJSERYMQYYVAH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)NCCC3CCN(CC3)C)C(=O)C4=C(S2)C=CC(=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。